molecular formula C20H13FN2O B14326809 2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole CAS No. 100945-61-7

2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B14326809
CAS No.: 100945-61-7
M. Wt: 316.3 g/mol
InChI Key: PISZQLMCSCMOST-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a biphenyl group and a fluorophenyl group, making it a molecule of interest in various fields of research due to its unique structural and chemical properties.

Preparation Methods

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-biphenylcarboxylic acid hydrazide with 3-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-Phenyl-5-(3-fluorophenyl)-1,3,4-oxadiazole: Lacks the biphenyl group, which may affect its chemical and biological properties.

    2-([1,1’-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole: Lacks the fluorine atom, which may influence its reactivity and interactions.

    2-([1,1’-Biphenyl]-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: The position of the fluorine atom is different, which can affect its electronic properties and reactivity.

The uniqueness of 2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

100945-61-7

Molecular Formula

C20H13FN2O

Molecular Weight

316.3 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H13FN2O/c21-18-8-4-7-17(13-18)20-23-22-19(24-20)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H

InChI Key

PISZQLMCSCMOST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC(=CC=C4)F

Origin of Product

United States

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